molecular formula C6H8O4 B1163849 beta-D-Glucofuranose, 1,5 CAS No. 4451-30-3

beta-D-Glucofuranose, 1,5

Cat. No.: B1163849
CAS No.: 4451-30-3
M. Wt: 144.12 g/mol
InChI Key: XOTJGHCMZOLIPX-DSOBHZJASA-N
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Description

2,5,8-Trioxatricyclo[4.2.1.0³,⁷]nonan-9-ol (CAS 4451-31-4) is a tricyclic anhydro sugar derivative with the molecular formula C₈H₁₂O₄ . It is also known as 1,4:3,6-Dianhydro-α-d-glucopyranose and belongs to the class of bicyclic and tricyclic ethers derived from carbohydrates. Its structure features a fused tricyclic system with three oxygen atoms in the rings: two oxolane (tetrahydrofuran) rings and one oxane (tetrahydropyran) ring, forming a rigid scaffold .

Properties

CAS No.

4451-30-3

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(1R,3S,6R,7S,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol

InChI

InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3+,4-,5+,6+/m0/s1

InChI Key

XOTJGHCMZOLIPX-DSOBHZJASA-N

Canonical SMILES

C1C2C3C(O1)C(C(O2)O3)O

Appearance

Powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of β-D-glucofuranose. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial production to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol exhibits significant antimicrobial activity against a range of pathogens. This property can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Antibacterial Activity
A study conducted on various derivatives of trioxabicyclo compounds demonstrated that modifications in the functional groups could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings highlighted the compound's potential as a lead structure for developing new antibiotics .

Materials Science

Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structural features allow for the formation of cross-linked networks that improve material performance.

Table: Properties of Polymers Derived from 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol

PropertyValue
Thermal StabilityHigh (up to 250°C)
Mechanical StrengthEnhanced tensile strength
SolubilitySoluble in organic solvents

Environmental Science

Pollutant Degradation
The compound has shown promise in environmental applications, particularly in the degradation of organic pollutants. Its oxidative properties can facilitate the breakdown of hazardous substances in wastewater treatment processes.

Case Study: Wastewater Treatment
In a laboratory setting, 2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol was tested for its effectiveness in degrading phenolic compounds commonly found in industrial effluents. Results indicated a significant reduction in pollutant concentration over time, suggesting its viability as an environmentally friendly solution for waste management .

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules due to its reactive functional groups. Its versatility allows chemists to employ it in synthesizing complex structures that are otherwise challenging to obtain.

Mechanism of Action

The mechanism of action of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. Its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bicyclo[3.3.1]nonan-9-ol Derivatives
  • Bicyclo[3.3.1]nonan-9-ol (C₉H₁₆O, MW 140.22): A simpler bicyclic alcohol lacking oxygen heteroatoms. Its structure is less strained compared to tricyclic systems, leading to differences in reactivity and solubility .
  • 9-Phenyl-3-oxabicyclo[3.3.1]nonan-9-ol (C₁₄H₁₈O₂): Incorporates a phenyl group and an oxygen atom in the bicyclic framework. The oxygen atom increases polarity, while the phenyl group enhances lipophilicity .
  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (C₁₅H₂₁NO₂): Features both oxygen and nitrogen heteroatoms. The nitrogen introduces basicity, enabling salt formation (e.g., hydrochloride derivatives), which is absent in the trioxatricyclo compound .
Bicyclo[4.2.1]nonan-9-ol (C₉H₁₆O, MW 140.22)

This isomer has a distinct bicyclic framework (4.2.1 vs. 4.2.1.0³,⁷). The altered ring geometry reduces steric strain compared to the tricyclic system, impacting conformational flexibility and thermal stability .

3-Thia-7-azabicyclo[3.3.1]nonan-9-ol

Replacing oxygen with sulfur (3-thia) increases ring size and polarizability.

7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one

A spirocyclic lactone (C₆H₈O₃) with a dioxolane ring. Unlike the trioxatricyclo compound, this spiro system exhibits higher ring strain, leading to increased reactivity in hydrolysis and ring-opening reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Heteroatoms Key Properties Source
2,5,8-Trioxatricyclo[4.2.1.0³,⁷]nonan-9-ol C₈H₁₂O₄ 188.18 O (3) High polarity, rigid tricyclic scaffold
Bicyclo[3.3.1]nonan-9-ol C₉H₁₆O 140.22 None Lipophilic, flexible bicyclic system
9-Phenyl-3-oxabicyclo[3.3.1]nonan-9-ol C₁₄H₁₈O₂ 218.29 O (1) Enhanced aromatic π-π interactions
7-Benzyl-3-oxa-7-azabicyclo[...]-9-ol C₁₅H₂₁NO₂ 247.33 O, N Basic nitrogen enables salt formation
Bicyclo[4.2.1]nonan-9-ol C₉H₁₆O 140.22 None Lower strain, higher thermal stability

Key Observations :

  • The trioxatricyclo compound’s three oxygen atoms confer higher polarity (logP ~ -0.5 estimated) compared to bicyclic analogues (logP ~ 2.2 for bicyclo[4.2.1]nonan-9-ol) .
  • Nitrogen-containing derivatives (e.g., 7-azabicyclo compounds) exhibit basicity (pKa ~ 8–10), enabling pharmaceutical applications, whereas the trioxatricyclo compound is neutral .

Biological Activity

2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol, commonly known as 1,4:3,6-dianhydro-α-D-glucopyranose, is a natural compound predominantly found in the Norway spruce (Picea abies). This compound has garnered interest due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : (1R,3S,6R,7S,9R)-2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol
  • Molecular Formula : C₆H₈O₄
  • Molecular Weight : 144.12 g/mol
  • CAS Number : 4451-30-3
  • Appearance : White crystalline solid
  • Melting Point : 127-128 °C
  • Solubility : Soluble in DCM (Dichloromethane), EtOAc (Ethyl Acetate), and MeOH (Methanol) .

Antimicrobial Properties

Research indicates that 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it exhibited a notable reduction in DPPH radical concentration.

Cytotoxic Effects

In cell line studies, 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol demonstrated cytotoxic effects on cancer cells while sparing normal cells. This selectivity indicates its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancerous cells .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging activity
CytotoxicityInduces apoptosis in cancer cell lines

The biological activities of 2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol are attributed to its ability to interact with cellular membranes and biomolecules due to its unique tricyclic structure. This interaction can disrupt cellular processes in pathogens and cancer cells alike.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucofuranose, 1,5
Reactant of Route 2
beta-D-Glucofuranose, 1,5

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